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Compound of Interest

Compound Name: 4-Chloroquinoline-3-carbonitrile

Cat. No.: B109131 Get Quote

CAS Number: 69875-49-6

Introduction: The Strategic Importance of a Versatile
Scaffold
4-Chloroquinoline-3-carbonitrile is a highly functionalized heterocyclic compound that has

emerged as a cornerstone in medicinal chemistry and synthetic organic chemistry. Its structure,

featuring a quinoline core with a reactive chlorine atom at the 4-position and a cyano group at

the 3-position, provides a powerful platform for molecular diversification. The quinoline scaffold

itself is a privileged structure, forming the backbone of numerous natural products and

synthetic drugs renowned for a wide spectrum of biological activities, including antimalarial,

anticancer, and antibacterial properties.[1][2][3]

For researchers and drug development professionals, 4-Chloroquinoline-3-carbonitrile is not

merely a chemical but a versatile building block. The electron-withdrawing nature of the

quinoline nitrogen and the adjacent cyano group significantly activates the C4-position, making

the chlorine atom an excellent leaving group for nucleophilic aromatic substitution (SNAr)

reactions.[4][5] This predictable reactivity allows for the strategic introduction of a vast array of

functional groups, enabling the systematic exploration of chemical space and the fine-tuning of

pharmacological profiles. This guide provides an in-depth examination of its synthesis,

chemical behavior, and application as a key intermediate in the development of novel

therapeutic agents.
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Physicochemical and Spectroscopic Properties
A clear understanding of the compound's physical and chemical properties is fundamental for

its handling, reaction setup, and characterization.

Property Value Source(s)

CAS Number 69875-49-6 [6][7][8]

Molecular Formula C₁₀H₅ClN₂ [6][7][8]

Molecular Weight 188.61 g/mol [6][7][8]

Appearance Solid [9]

Density 1.363 g/cm³ [6]

Boiling Point 348.23 °C at 760 mmHg [6]

Flash Point 164.41 °C [6]

Refractive Index 1.667 [6]

Topological Polar Surface Area

(TPSA)
36.68 Å² [7]

XLogP3 2.5 [6]

Synthesis and Mechanistic Considerations
The construction of the 4-Chloroquinoline-3-carbonitrile framework is a multi-step process

that leverages classic heterocyclic chemistry reactions. A prevalent and effective strategy

involves the use of the Vilsmeier-Haack reaction to build a key precursor, followed by

conversion of a formyl group to the target nitrile.[1][10]

Core Synthesis via Vilsmeier-Haack Cyclization
The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of

electron-rich aromatic compounds.[11][12] In this context, it is used to construct the quinoline

ring system from readily available N-arylacetamides. The reaction employs the Vilsmeier
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reagent, an electrophilic iminium salt generated in situ from a formamide (like N,N-

dimethylformamide, DMF) and an acid chloride (typically phosphoryl chloride, POCl₃).[3]

The mechanism proceeds through the electrophilic attack of the Vilsmeier reagent on the

activated acetanilide, leading to an intramolecular cyclization. The subsequent workup and

dehydration yield a 2-chloro-3-formylquinoline intermediate. The presence of electron-donating

groups on the starting acetanilide generally facilitates the cyclization and improves yields.

Conversion to the 3-Carbonitrile Moiety
With the 2-chloroquinoline-3-carbaldehyde precursor in hand, the final step is the conversion of

the aldehyde group at the 3-position into a carbonitrile. A documented method for this

transformation involves treating the aldehyde with aqueous ammonia in the presence of an

oxidant like ceric ammonium nitrate (CAN).[3] This reaction provides a direct route to the

desired 3-cyano functionality.
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Part 1: Vilsmeier-Haack Cyclization

Part 2: Nitrile Formation

Note

N-Arylacetamide

2-Chloro-3-formylquinoline
(Precursor)

Electrophilic Cyclization

Vilsmeier Reagent
(POCl₃, DMF)

Reagent

2-Chloro-3-formylquinoline
(Precursor)

Target Compound:
4-Chloroquinoline-3-carbonitrile*

Oxidative Amination

Ceric Ammonium Nitrate (CAN)
Aqueous Ammonia

Reagents

*The initial synthesis often yields a 2-chloro analogue.
The 4-chloro isomer is typically derived from a

4-hydroxyquinoline precursor, which also undergoes
chlorination (e.g., with POCl₃) and subsequent

nitrile formation.
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Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C4-position.

Applications in Medicinal Chemistry and Drug
Discovery
The 4-Chloroquinoline-3-carbonitrile scaffold is a validated starting point for the synthesis of

molecules with significant therapeutic potential. Its derivatives have been extensively

investigated, particularly in the fields of oncology and infectious diseases.

Anticancer Agents: Substituted quinoline-3-carbonitriles have been identified as potent

inhibitors of protein kinases, which are critical regulators of cell signaling pathways often

dysregulated in cancer. For example, 4-anilinoquinoline-3-carbonitrile derivatives have been

synthesized and evaluated as dual inhibitors of the Epidermal Growth Factor Receptor

(EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), both of which are

important targets in cancer therapy. [1][10]* Antimalarial Compounds: The 4-aminoquinoline
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core is famously associated with antimalarial drugs like chloroquine. The SNAr reaction on 4-

chloroquinolines is the primary route to synthesize these derivatives. [4]The mechanism of

action for many of these compounds involves inhibiting the biocrystallization of hemozoin in

the malaria parasite, leading to a buildup of toxic free heme. [4]* Antiviral Research: Given

the broad biological activity of quinolines, derivatives are continually being explored for other

indications. The core has been used to design inhibitors of viral enzymes, such as HIV-1

integrase. [13]

Experimental Protocols
The following protocols are representative examples for the synthesis and functionalization of

chloroquinoline systems.

Protocol 1: Synthesis of 4-Hydroxyquinoline-3-
carboxylate (A Precursor)
The Gould-Jacobs reaction is a versatile method for forming the 4-hydroxyquinoline-3-

carboxylate core, which can be subsequently chlorinated and converted to the nitrile. [13][14]

Step 1 (Condensation): Aniline is condensed with diethyl ethoxymethylenemalonate (EMME).

This reaction is typically performed neat or in a high-boiling solvent and heated to drive the

reaction to completion. [13]2. Step 2 (Cyclization): The resulting diethyl 2-

((phenylamino)methylene)malonate intermediate is heated to a high temperature (e.g., ~250

°C) in a high-boiling solvent like diphenyl ether. This thermal cyclization results in the

formation of ethyl 4-hydroxyquinoline-3-carboxylate. [13]3. Step 3 (Isolation): The reaction

mixture is cooled, and a non-polar solvent like n-hexane is added to precipitate the product.

The solid is then filtered, dried, and can be recrystallized from a suitable solvent like ethanol.

[13]

Protocol 2: Nucleophilic Substitution with an Amine
This protocol describes a general procedure for the synthesis of 4-aminoquinoline derivatives

from a 4-chloroquinoline precursor. [4][15]

Reagent Preparation: Dissolve the 4-chloroquinoline-3-carbonitrile (1 equivalent) in a

suitable solvent such as ethanol, DMF, or N-methyl-2-pyrrolidone (NMP).
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Nucleophile Addition: Add the desired primary or secondary amine (1.1 to 2 equivalents) to

the solution. If the amine is used as a salt, a non-nucleophilic base (e.g., triethylamine or

diisopropylethylamine) should be added to liberate the free amine.

Reaction Conditions: Heat the reaction mixture. The required temperature and time can vary

significantly based on the nucleophilicity of the amine and the specific quinoline substrate.

Reactions may be run anywhere from 80 °C to over 120 °C for several hours to overnight.

[15]Microwave-assisted synthesis can often dramatically reduce reaction times.

Workup and Purification: After cooling, the reaction mixture is typically poured into water to

precipitate the product or diluted with an organic solvent for extraction. The crude product is

then purified by standard techniques such as recrystallization or column chromatography on

silica gel.

Safety and Handling
4-Chloroquinoline-3-carbonitrile is a hazardous substance and must be handled with

appropriate precautions in a well-ventilated fume hood. [6]

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315

(Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335

(May cause respiratory irritation). [6]* Precautionary Measures:

Prevention: Avoid breathing dust/fumes. Wash hands thoroughly after handling. Do not

eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated

area. Wear protective gloves, clothing, eye, and face protection. [6] * Response: In case of

ingestion, skin contact, or inhalation, seek immediate medical attention. If skin or eye

irritation occurs, get medical advice. [6] * Storage: Store in a well-ventilated place. Keep

the container tightly closed. Store locked up. [6] * Disposal: Dispose of contents/container

to an approved waste disposal facility in accordance with local regulations. [6]

Conclusion
4-Chloroquinoline-3-carbonitrile stands as a testament to the power of heterocyclic scaffolds

in modern chemical science. Its predictable and versatile reactivity, dominated by nucleophilic

aromatic substitution, provides a reliable entry point for the synthesis of complex molecular

architectures. For researchers in drug discovery, it is a key building block that enables the rapid
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generation of diverse compound libraries for screening and lead optimization. As the search for

novel therapeutics continues, the strategic application of foundational synthons like 4-
Chloroquinoline-3-carbonitrile will undoubtedly remain a critical component of innovation.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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